6-Bromo-2-chloro-3-methylquinoline
Overview
Description
Synthesis Analysis
The synthesis of 6-Bromo-2-chloro-3-methylquinoline involves a condensation between β-keto esters and 4-bromoaniline, followed by the cyclization of the resulting anilides through the Knorr reaction. This process has been optimized to specifically yield the anilide without the occurrence of the alternative crotonate, leading to a three-step preparation of the compound in 48% overall yield from 4-bromoaniline (Wlodarczyk et al., 2011).
Molecular Structure Analysis
The crystal structure and molecular interactions of a related compound, 6‑Bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, have been analyzed, revealing its triclinic system with P-1 space group, stabilized by hydrogen bonds and π-π stacking interactions. This provides insights into the structural aspects of similar bromo-chloro-quinoline compounds (Ouerghi et al., 2021).
Chemical Reactions and Properties
6-Bromoquinoline compounds serve as key intermediates in the synthesis of various biologically active compounds. Their reactivity facilitates the introduction of additional functional groups, further expanding their utility in synthetic chemistry (Wang et al., 2015).
Physical Properties Analysis
The synthesis and crystal structure determination of related bromo-chloro-quinoline compounds reveal specific physical properties, such as crystal system parameters and intermolecular interactions, which are crucial for understanding their physical behavior and potential applications (Zhou et al., 2022).
Chemical Properties Analysis
The study of bromo-chloro-quinoline derivatives encompasses their chemical reactivity, including halogenation and interaction with nucleophilic reagents. These reactions not only highlight the chemical versatility of these compounds but also their potential for creating diverse derivatives with varying chemical properties (Kuryazov et al., 2010).
Scientific Research Applications
6-Bromo-2-chloro-3-methylquinoline is a halogenated heterocycle . It has the empirical formula C10H7BrClN and a molecular weight of 256.53 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Quinoline, the core structure of this compound, is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Quinoline and its derivatives have shown substantial biological activities .
Quinoline, the core structure of 6-Bromo-2-chloro-3-methylquinoline, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Here are some potential applications of quinoline derivatives:
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Antimalarial Activity Quinoline derivatives have been used extensively in the treatment of malaria . The antimalarial activity of quinoline derivatives is due to their ability to inhibit the growth of Plasmodium parasites, which cause malaria .
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Antimicrobial Activity Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
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Anticancer Activity Quinoline derivatives have shown potential as anticancer agents . They can inhibit the growth of cancer cells and induce apoptosis .
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Antiviral Activity Some quinoline derivatives have shown antiviral activity . They can inhibit the replication of viruses and prevent viral infections .
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Anti-inflammatory Activity Quinoline derivatives have shown anti-inflammatory effects . They can inhibit the production of pro-inflammatory cytokines and reduce inflammation .
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Antidepressant and Anticonvulsant Activity Quinoline derivatives have shown potential as antidepressants and anticonvulsants . They can modulate the activity of neurotransmitters in the brain and help to alleviate symptoms of depression and seizures .
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Buchwald–Hartwig Reaction The Buchwald–Hartwig reaction is a carbon-nitrogen cross-coupling reaction . Quinoline derivatives, such as 6-Bromo-2-chloro-3-methylquinoline, could potentially be used in this reaction to synthesize arylamines . Arylamines are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .
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Synthesis of Pyranochromenones and Pyranopyranones Systems Quinoline derivatives can be used in the synthesis of pyranochromenones and pyranopyranones systems . These systems have various applications in medicinal chemistry .
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Synthesis of Bioactive Chalcone Derivatives Quinoline derivatives can be used in the synthesis of bioactive chalcone derivatives . These derivatives have various pharmacological activities .
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Synthesis of 3-Chloro-1-(Aryl)-4-(2-(2-Chloro-6-Methylquinolin-3-Yl)-5-(Pyridin-4-Yl)-1,3,4-Oxadiazol-3(2H)-Yl)-4-Ethyl-Azetidin-2-Ones 2-Chloro-6-methylquinoline-3-carbaldehyde, a derivative of 6-Bromo-2-chloro-3-methylquinoline, can be used in the synthesis of 3-chloro-1-(aryl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-ethyl-azetidin-2-ones . These compounds have potential biological and pharmaceutical activities .
Safety And Hazards
Future Directions
Quinoline derivatives, including 6-Bromo-2-chloro-3-methylquinoline, have potential applications in various fields due to their wide range of biological activities . They are utilized in medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Future research may focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
6-bromo-2-chloro-3-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGSTGZYRFTWNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Br)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550813 | |
Record name | 6-Bromo-2-chloro-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-3-methylquinoline | |
CAS RN |
113092-96-9 | |
Record name | 6-Bromo-2-chloro-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2-chloro-3-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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